(E)-2-(Pentadec-2-en-1-yl)furan
Description
(E)-2-(Pentadec-2-en-1-yl)furan is a furan derivative characterized by a 15-carbon alkenyl chain attached to the furan ring at the 2-position, with an (E)-configured double bond at the second carbon of the alkyl chain. This compound belongs to the class of avocadofurans, naturally occurring furans isolated from avocado idioblast oil, where they exhibit insecticidal properties . Its structure combines the aromatic furan ring with a long unsaturated hydrocarbon chain, which influences its chemical reactivity, physical properties, and biological activity.
Properties
Molecular Formula |
C19H32O |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-[(E)-pentadec-2-enyl]furan |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20-19/h13-15,17-18H,2-12,16H2,1H3/b14-13+ |
InChI Key |
XPYCYDJSDFVCBT-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/CC1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCCCCC=CCC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural differences and their implications:
Key Observations :
- Chain Length and Saturation : Longer saturated chains (e.g., 2-heptadecyl) enhance insecticidal activity, while unsaturation (as in the (E)-pentadecenyl group) reduces toxicity compared to saturated analogs .
- Hydroxy groups (e.g., 2-(2-hydroxycyclopentyl)-furan) modify solubility and hydrogen-bonding capacity .
Chemical Reactivity
- Alkenyl Chain Reactivity : The double bond in this compound may participate in addition or oxidation reactions, distinguishing it from saturated analogs like 2-pentadecylfuran.
- Furan Ring Stability : The furan ring’s aromaticity contributes to stability but can undergo electrophilic substitution at the 5-position, similar to other furan derivatives .
- Comparative Reactivity : Bromine or chlorine substituents (e.g., in 2-(1-bromoethyl)furan) enhance leaving-group ability, making such compounds more reactive than this compound .
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